11-Mercaptoundecyloxytrimethylsilane
Overview
Description
11-Mercaptoundecyloxytrimethylsilane is an organosilane compound with the molecular formula C14H32OSSi. It is characterized by the presence of a mercapto group (-SH) and a trimethylsilane group attached to an undecyl chain. This compound is known for its applications in surface modification and as a chemical intermediate in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Mercaptoundecyloxytrimethylsilane can be synthesized through the reaction of 11-bromoundecanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group. The resulting product is then treated with thiourea followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized chemical manufacturing facilities equipped to handle organosilane compounds .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon atom, where the trimethylsilane group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or nitric acid can be used for oxidation reactions.
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles for substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions facilitate hydrolysis.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Substitution: Formation of various organosilane derivatives.
Hydrolysis: Formation of silanols and siloxanes.
Scientific Research Applications
11-Mercaptoundecyloxytrimethylsilane has a wide range of applications in scientific research:
Surface Modification: It is used to modify surfaces of materials to enhance adhesion, hydrophobicity, or biocompatibility.
Nanotechnology: The compound is employed in the synthesis of gold nanoclusters and other nanomaterials, where it acts as a stabilizing agent.
Bioconjugation: It is used in the preparation of bioconjugates for biomedical applications, including drug delivery and diagnostic imaging.
Chemical Sensors: The compound is utilized in the development of chemical sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 11-Mercaptoundecyloxytrimethylsilane primarily involves its ability to form strong bonds with various substrates through the mercapto and silane groups. The mercapto group can form covalent bonds with metal surfaces, while the silane group can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. These interactions enhance the compound’s ability to modify surfaces and improve their properties .
Comparison with Similar Compounds
11-Mercaptoundecanoic Acid: Similar in structure but lacks the silane group, making it less effective in surface modification applications.
11-Bromoundecanol: Precursor in the synthesis of 11-Mercaptoundecyloxytrimethylsilane, but lacks the mercapto and silane functionalities.
Trimethylchlorosilane: Used in the synthesis of various organosilanes, including this compound.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of both mercapto and silane groups. This dual functionality allows it to effectively modify surfaces and participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
11-trimethylsilyloxyundecane-1-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32OSSi/c1-17(2,3)15-13-11-9-7-5-4-6-8-10-12-14-16/h16H,4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANIPCBTCECJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCCCCCCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32OSSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700646 | |
Record name | 11-[(Trimethylsilyl)oxy]undecane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394210-97-0 | |
Record name | 11-[(Trimethylsilyl)oxy]undecane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.